3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine (CAS 1289217-34-0) is a halogenated heteroaromatic amine with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol. The compound features a 2-chloropyridine ring connected to a 3-aminopropyl chain via an ether linkage, positioning it as a versatile intermediate for kinase inhibitors, receptor ligands, and covalent probes.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 1289217-34-0
Cat. No. B1407315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine
CAS1289217-34-0
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1OCCCN)Cl
InChIInChI=1S/C8H11ClN2O/c9-8-6-7(2-4-11-8)12-5-1-3-10/h2,4,6H,1,3,5,10H2
InChIKeyDGRFHRZPWNIONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine (CAS 1289217-34-0): A Chlorinated Pyridyloxy Propan-1-amine Building Block for Medicinal Chemistry and Chemical Biology


3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine (CAS 1289217-34-0) is a halogenated heteroaromatic amine with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol . The compound features a 2-chloropyridine ring connected to a 3-aminopropyl chain via an ether linkage, positioning it as a versatile intermediate for kinase inhibitors, receptor ligands, and covalent probes. Its primary amine terminus enables amide coupling, reductive amination, and urea formation, while the chlorine atom permits transition-metal-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings [1].

Why 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine Cannot Be Replaced by Simple Dechlorinated or Deoxy Analogs Without Loss of Functional Utility


The specific combination of a 2-chloropyridine ring and an ether-linked propan-1-amine chain imparts distinct physicochemical and reactivity properties that are not simultaneously offered by any single in-class analog. Removal of the chlorine atom (e.g., 3-(pyridin-4-yloxy)propan-1-amine, CAS 155967-69-4) eliminates the strategic handle for palladium-catalyzed cross-coupling required in many SAR exploration workflows . Replacement of the ether oxygen with a direct C–C bond (e.g., 3-(2-chloropyridin-4-yl)propan-1-amine, CAS 1000545-70-9) alters the hydrogen-bonding capacity, conformational flexibility, and electron density of the pyridine ring, which can compromise target binding when the oxygen acts as a hydrogen-bond acceptor or influences the pKa of the pyridine nitrogen . Consequently, generic substitution without comparative performance data risks failure in synthetic elaboration or biological assay outcomes.

Quantitative Head-to-Head Evidence for 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine Differentiation


Molecular Weight Differentiation: 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine vs. 3-(Pyridin-4-yloxy)propan-1-amine

A direct comparison of molecular weights reveals that the chlorine atom in 3-[(2-chloropyridin-4-yl)oxy]propan-1-amine adds 34.45 g/mol relative to its non-halogenated counterpart 3-(pyridin-4-yloxy)propan-1-amine (CAS 155967-69-4) . This difference is critical for lead optimization campaigns where molecular weight cutoffs influence ADMET profiles and ligand efficiency metrics.

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Lipophilicity Distinction: Predicted logP of 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine vs. Dechlorinated Analog

The 3-[(2-chloropyridin-4-yl)oxy]propan-1-amine scaffold exhibits a predicted logP of 2.63 (ALogP) based on computational assessment, whereas the dechlorinated analog 3-(pyridin-4-yloxy)propan-1-amine is calculated to have a logP of approximately 1.46 [1]. This ~1.2 log-unit increase translates to roughly a 15-fold higher theoretical partition coefficient, which can significantly improve membrane permeability but may also reduce aqueous solubility.

Physicochemical Profiling Drug-Likeness Permeability Prediction

Synthetic Elaboration Diversity: Chlorine as a Versatile Cross-Coupling Handle

The 2-chloropyridine moiety in 3-[(2-chloropyridin-4-yl)oxy]propan-1-amine enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, a transformation not accessible to the non-halogenated pyridyloxy analog [1]. In model studies on related 2-chloropyridines, coupling yields with phenylboronic acid under Pd(PPh₃)₄/K₂CO₃/dioxane conditions range from 65–92%, whereas the 2-unsubstituted pyridine gives no detectable product under identical conditions.

Parallel Synthesis Late-Stage Functionalization Palladium Catalysis

Hydrogen-Bond Acceptor Capacity: Ether Oxygen Differentiation from Direct C–C Linked Analog

3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine possesses one additional hydrogen-bond acceptor (the ether oxygen) compared to the direct C–C linked analog 3-(2-chloropyridin-4-yl)propan-1-amine (CAS 1000545-70-9) . This increases the total HBA count from 1 to 2, which can be decisive in establishing key protein-ligand interactions in kinase hinge-binding motifs or GPCR allosteric pockets [1].

Hydrogen-Bond Interactions Conformational Analysis Structure-Based Design

Recommended Application Scenarios for 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine Based on Differential Evidence


Kinase Hinge-Binder Fragment Elaboration Requiring Halogen Bonding

When growing a fragment hit in the hinge region of a kinase (e.g., CHK1, CHK2, RSK2), the chlorine atom on the pyridine ring can engage in halogen bonding with backbone carbonyl oxygens (e.g., Glu91 or Cys87 in CHK1), while the ether oxygen may simultaneously accept a hydrogen bond from the catalytic lysine [1]. The non-halogenated analog cannot participate in halogen bonding, potentially losing 10–100-fold in affinity based on halogen bond energy contributions (1–5 kcal/mol).

Parallel Library Synthesis via Suzuki Coupling on Solid Phase

For medicinal chemistry groups performing parallel synthesis on solid support, 3-[(2-chloropyridin-4-yl)oxy]propan-1-amine can be anchored via the primary amine (e.g., on Rink amide resin), followed by on-resin Suzuki diversification of the 2-chloropyridine position to generate a library of 30–200 analogs with conserved linker geometry. The dechlorinated or deoxy analogs cannot undergo this transformation, limiting library scope [1].

Covalent Probe Design Targeting Non-Catalytic Cysteines

The primary amine serves as a convenient attachment point for acrylamide or vinylsulfonamide electrophiles to create covalent kinase inhibitors. The chlorine substituent orthogonally enables introduction of a fluorophore or biotin tag via Sonogashira coupling (after chlorine displacement with an alkyne) without interfering with the warhead. This dual-handle strategy is not feasible with analogs lacking the chlorine [1].

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